

chemical structure and properties of Endalin (C₉H₁₂FN₃O₃)

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Compound of Interest

Compound Name: *Endalin*

Cat. No.: *B12101235*

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An in-depth technical guide on the chemical compound with the formula C₉H₁₂FN₃O₃, potentially referred to as **Endalin**, is not readily available in publicly accessible scientific literature and chemical databases. While the chemical structure has been identified, comprehensive data on its specific properties, biological activity, and associated experimental protocols remain elusive.

Chemical Structure and Identity

The chemical compound with the molecular formula C₉H₁₂FN₃O₃ is identified by the IUPAC name 4-amino-5-fluoro-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one. It is also potentially known by the synonym 2',3'-dideoxy-3'-fluorocytidine and is associated with the CAS Registry Number 64317-15-3.

The fundamental structure consists of a fluorinated pyrimidine base, specifically 5-fluorocytosine, attached to a deoxyribose sugar ring where a hydroxyl group at the 3' position is replaced by a fluorine atom.

Molecular Structure:

Caption: 2D Chemical Structure of 4-amino-5-fluoro-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one.

Physicochemical Properties

Specific, experimentally determined physicochemical properties for this compound, such as melting point, boiling point, and solubility, are not available in the searched resources. However, some basic properties can be calculated or are available from databases.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ FN ₃ O ₃	
Molecular Weight	229.21 g/mol	
Monoisotopic Mass	229.08627 Da	

Biological Activity and Context

While specific studies on "**Endalin**" are not found, the chemical structure places it within the class of fluorinated nucleoside analogs. This class of compounds is known for its significant antiviral and anticancer activities. The introduction of a fluorine atom into the nucleoside structure can alter its electronic properties, metabolic stability, and interaction with biological targets.

Several related compounds have been investigated for their therapeutic potential:

- 2'-Deoxy-2'-fluorocytidine: A related nucleoside derivative with broad-spectrum antiviral properties.
- 2',3'-dideoxy-beta-L-5-fluorocytidine (β -L-FddC): Has shown potent antiviral activity against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus type 1 (HIV-1) in vitro.
- 2',3'-dideoxy-2',3'-didehydro- β -l(-)-5-fluorocytidine (l(-)Fd4C): A potent inhibitor of HIV and HBV.

The mechanism of action for many nucleoside analogs involves their phosphorylation within the cell to the active triphosphate form. This triphosphate can then act as a competitive inhibitor or a chain terminator for viral polymerases (like reverse transcriptase in HIV) or DNA polymerases in cancer cells, thereby halting replication.

Experimental Protocols and Data

Detailed experimental protocols specifically for the synthesis, purification, or biological evaluation of 4-amino-5-fluoro-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one are not described in the available search results. General synthetic methods for fluorinated pyrimidines have been developed, which could potentially be adapted for the synthesis of this compound.

Signaling Pathways

There is no information available regarding specific signaling pathways modulated by this compound. For related antiviral nucleoside analogs, the primary mechanism is direct inhibition of viral replication machinery rather than modulation of host cell signaling pathways.

Conclusion

The compound C₉H₁₂FN₃O₃, or 4-amino-5-fluoro-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, is a fluorinated nucleoside analog. While its precise properties and biological activities are not well-documented under the name "**Endalin**" or its IUPAC name, its structural similarity to other known antiviral agents suggests potential for therapeutic applications. Further research and publication are needed to provide the in-depth technical information requested. Without such data, a comprehensive whitepaper with detailed experimental protocols and signaling pathway diagrams cannot be constructed at this time.

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